![molecular formula C19H28N2O4 B5378265 1-(N-ethyl-N-methylalanyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5378265.png)
1-(N-ethyl-N-methylalanyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-ethyl-N-methylalanyl)-4-(2-methylphenoxy)piperidine-4-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Also known as EMAP, this compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
EMAP acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, EMAP can reduce the excitotoxicity that occurs in various neurological disorders.
Biochemical and Physiological Effects:
EMAP has been shown to have various biochemical and physiological effects, including reducing the release of glutamate, which is an excitatory neurotransmitter involved in various neurological disorders. EMAP has also been shown to improve cognitive function and reduce the symptoms of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Advantages and Limitations for Lab Experiments
EMAP has several advantages for use in lab experiments, including its selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, one limitation of EMAP is its short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on EMAP, including the development of new drugs that target the NMDA receptor, the study of EMAP's long-term effects, and the investigation of EMAP's potential use in treating other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of EMAP and its potential interactions with other drugs.
Synthesis Methods
EMAP can be synthesized using various methods, including the reaction between piperidine-4-carboxylic acid and 2-methylphenol, followed by N-ethyl-N-methylalanine and coupling reagents. Another method involves the reaction between piperidine-4-carboxylic acid and 2-methylphenol, followed by the addition of N-ethyl-N-methylalanine and a catalyst. Both methods have been successful in producing EMAP with high yields.
Scientific Research Applications
EMAP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, EMAP has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. In pharmacology, EMAP has been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, EMAP has been used as a lead compound for the development of new drugs that target the NMDA receptor.
properties
IUPAC Name |
1-[2-[ethyl(methyl)amino]propanoyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-5-20(4)15(3)17(22)21-12-10-19(11-13-21,18(23)24)25-16-9-7-6-8-14(16)2/h6-9,15H,5,10-13H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMJHBMJDXQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.